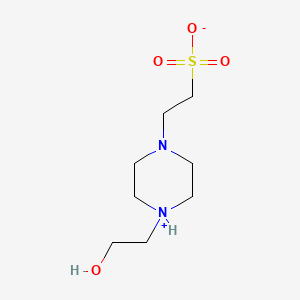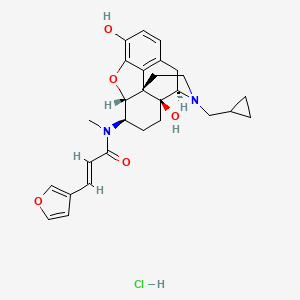
HEPES
Descripción general
Descripción
HEPES, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent. It is one of the twenty Good’s buffers, which are used to maintain the pH of biological and chemical solutions. This compound is particularly valued for its ability to maintain physiological pH despite changes in carbon dioxide concentration, making it widely used in cell culture .
In Vivo
HEPES is commonly used in vivo experiments due to its low toxicity and wide range of pH. It is used in a variety of experiments, including cell culture, protein purification, and enzyme assays. It is also used as a buffer in in vivo pharmacological studies and as a stabilizer for proteins and enzymes in tissue culture.
In Vitro
HEPES is widely used in vitro experiments due to its low toxicity and wide range of pH. It is used in a variety of experiments, including cell culture, protein purification, and enzyme assays. It is also used as a buffer in in vitro pharmacological studies and as a stabilizer for proteins and enzymes in tissue culture.
Mecanismo De Acción
HEPES exerts its buffering effects by capturing or releasing hydrogen ions depending on the pH of the solution. This ability to maintain a stable pH is due to its zwitterionic nature, which allows it to act as both an acid and a base. The molecular targets and pathways involved include interactions with hydrogen ions and other ions present in the solution .
Actividad Biológica
HEPES is a biologically active compound that can be used in a variety of biological applications. It has been shown to be effective in maintaining cell viability in culture, as well as in stabilizing proteins and enzymes. It has also been used in a variety of in vivo and in vitro experiments to study the effects of drugs on cells and tissues.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be effective in maintaining cell viability in culture, as well as in stabilizing proteins and enzymes. It has also been used in a variety of in vivo and in vitro experiments to study the effects of drugs on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPES is an ideal buffer for laboratory experiments due to its low toxicity, wide range of pH, and ability to maintain a constant pH over a wide range of pH values. However, it is important to note that this compound is not suitable for all experiments, as it is not compatible with some enzymes and proteins.
Direcciones Futuras
HEPES has a wide range of potential future applications, including:
• Use in drug delivery systems to improve the efficacy and safety of drugs
• Use as a stabilizing agent for proteins and enzymes in tissue culture
• Use in protein crystallization studies to improve the quality of crystals
• Use in cell culture studies to improve the viability of cells
• Use in enzyme assays to improve accuracy and sensitivity
• Use in protein purification studies to improve the purity of proteins
• Use in drug screening studies to improve the accuracy of drug discovery
• Use in pharmacological studies to better understand the effects of drugs on cells and tissues
• Use in biotechnology and biochemistry research to improve the efficiency of experiments
• Use in medical research to improve the accuracy of diagnosis and treatment
Aplicaciones Científicas De Investigación
HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Medicine: Employed in the preparation of pharmaceutical formulations and diagnostic reagents.
Safety and Hazards
HEPES may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell .
Análisis Bioquímico
Biochemical Properties
HEPES operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . This compound’s buffering capacity is optimal at pH 7.3, which closely mimics the internal pH of most living organisms . Furthermore, this compound exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium . This non-reactivity ensures that this compound does not interfere with the ionic balances that are essential for normal cellular function .
Cellular Effects
In cell culture, this compound plays a crucial role in maintaining cellular pH, influencing various biological parameters, and inhibiting prion protein conversion, making it valuable for studying prion diseases . This compound is taken up by cells, which should be taken into consideration for studies of specific cellular functions .
Molecular Mechanism
The molecular structure of this compound includes a piperazine ring, which is a nitrogen-containing heterocycle, attached to an ethanesulfonic acid group through an ethylene glycol chain . This unique configuration contributes to this compound’s efficacy as a buffer .
Temporal Effects in Laboratory Settings
This compound has been shown to be taken up by cells, and even 48 hours after medium exchange from this compound-containing medium to this compound-free medium, intracellular this compound could still be detected . This indicates that this compound can have long-term effects on cellular function observed in in vitro studies .
Transport and Distribution
This compound is soluble in both water and organic solvents, which adds to its versatility . This feature enables this compound to be used in various experimental settings, including those involving hydrophobic substances where other buffers may fail .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HEPES can be synthesized by reacting 1-piperazineethanol with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
HEPES undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from reactions involving this compound include various sulfonic acid derivatives and substituted piperazine compounds .
Comparación Con Compuestos Similares
HEPES is compared with other Good’s buffers such as:
MES (2-(N-morpholino)ethanesulfonic acid): Similar buffering range but less effective at maintaining pH in the presence of carbon dioxide.
MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but different pH range.
PIPES (1,4-piperazinediethanesulfonic acid): Similar structure but different buffering properties.
This compound is unique due to its high buffering capacity and stability in the presence of carbon dioxide, making it particularly suitable for cell culture applications .
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHFZQWWAIEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75277-39-3 (mono-hydrochloride salt) | |
| Record name | HEPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040382 | |
| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HEPES | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7365-45-9 | |
| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPES | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPES | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15(R)-hydroperoxy-EPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















